molecular formula C14H17N3O B7373100 N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide

N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide

Cat. No.: B7373100
M. Wt: 243.30 g/mol
InChI Key: NOKUBBSVYUXSLM-UHFFFAOYSA-N
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Description

N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are commonly found in many pharmaceuticals and biologically active molecules .

Properties

IUPAC Name

N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-14(18)16-12-5-7-13(8-6-12)17-9-15-10(2)11(17)3/h5-9H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKUBBSVYUXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2C=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide typically involves the formation of the imidazole ring followed by the attachment of the phenyl and propanamide groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4,5-dimethylimidazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

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